7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step organic syntheses, and often requires knowledge of reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography and various types of spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with acids/bases, oxidizing/reducing agents, and other organic compounds .Physical and Chemical Properties Analysis
This involves measuring properties such as melting/boiling point, solubility, density, and refractive index. Chemical properties could include acidity/basicity, reactivity with other compounds, and types of reactions the compound can undergo .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-4-2-5-14(10-13)11-18-9-3-6-16(15(18)19)7-8-17-12-16/h2,4-5,10,17H,3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLANWUSTDBQTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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